

# Technical Guide: Physicochemical Properties of Substituted 2,6-di-tert-butylphenols

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## Compound of Interest

Compound Name: *4-Benzhydryl-2,6-di-tert-butylphenol*

Cat. No.: *B089039*

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of substituted 2,6-di-tert-butylphenols, a class of compounds known for their antioxidant properties. Due to a notable scarcity of publicly available data for **4-Benzhydryl-2,6-di-tert-butylphenol**, this document will focus on the well-characterized analog, 4-sec-Butyl-2,6-di-tert-butylphenol, while also presenting the limited information available for the former and the general antioxidant mechanism of hindered phenols.

## Overview of 4-Benzhydryl-2,6-di-tert-butylphenol

Direct experimental data on the physicochemical properties of **4-Benzhydryl-2,6-di-tert-butylphenol** is limited in publicly accessible scientific literature. Commercial suppliers list the compound, but detailed characterization is not readily available.

## In-Depth Analysis of 4-sec-Butyl-2,6-di-tert-butylphenol

A structurally similar and more extensively documented compound is 4-sec-Butyl-2,6-di-tert-butylphenol. It serves as a valuable case study for understanding the properties of this class of hindered phenols.

## Physicochemical Data

The following table summarizes the key physicochemical properties of 4-sec-Butyl-2,6-di-tert-butylphenol.

Property	Value	Source(s)
IUPAC Name	4-butan-2-yl-2,6-di-tert-butylphenol	<a href="#">[1]</a>
CAS Number	17540-75-9	
Molecular Formula	C <sub>18</sub> H <sub>30</sub> O	
Molecular Weight	262.43 g/mol	
Melting Point	25 °C (lit.)	<a href="#">[2]</a>
Boiling Point	141-142 °C at 10 mmHg (lit.)	<a href="#">[2]</a>
Density	0.902 g/mL at 25 °C (lit.)	<a href="#">[2]</a>
Predicted pKa	11.85 ± 0.70	<a href="#">[3]</a>
Vapor Pressure	0.0035 mmHg at 25°C	<a href="#">[3]</a>

## Experimental Protocols

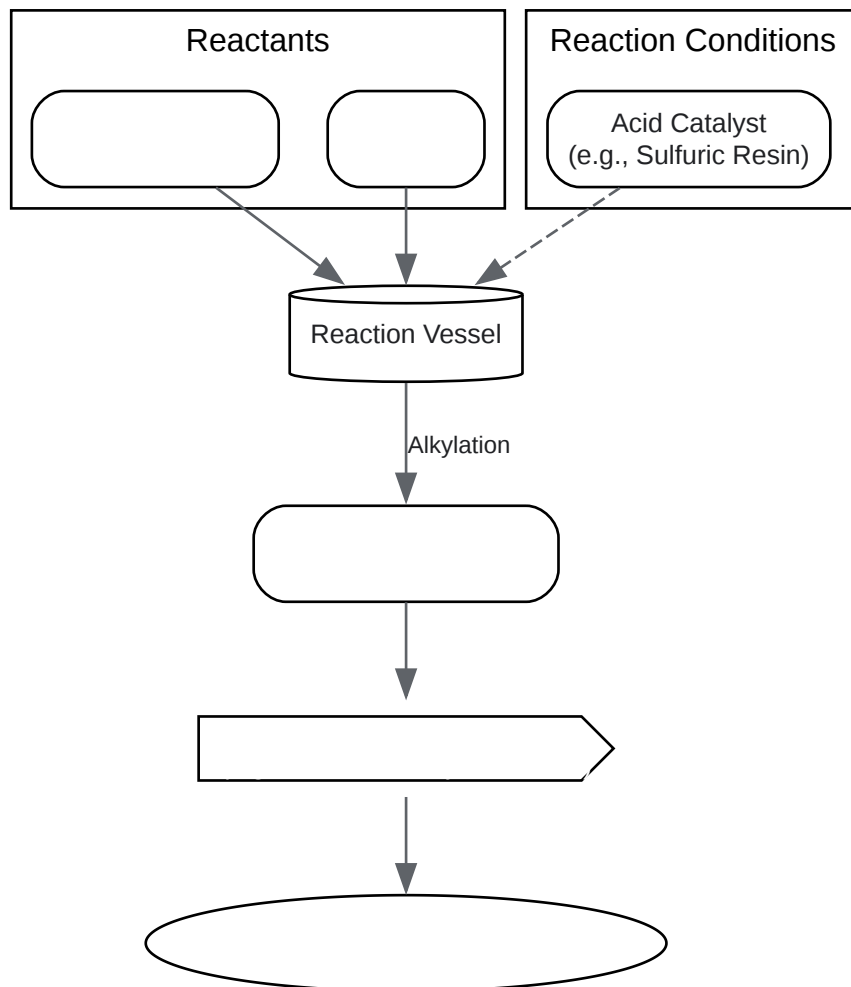
Detailed experimental protocols for the synthesis and characterization of the target compounds are not extensively published. However, standard organic chemistry methodologies for determining key physicochemical properties are applicable.

## Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

The primary industrial synthesis method is the Friedel-Crafts alkylation of 4-sec-butylphenol with isobutene.[\[4\]](#) This reaction is typically catalyzed by an acid, such as a sulfuric resin, to promote selective ortho-alkylation.[\[4\]](#)[\[5\]](#)

Experimental Workflow: Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

## Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol



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Caption: Workflow for the synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol.

## Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[6][7][8]

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and heated slowly.[7]

- Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.<sup>[7]</sup> A narrow melting range (0.5-1.0°C) is indicative of a pure compound.<sup>[7]</sup>

## Determination of Solubility

The solubility of an organic compound is typically assessed in a range of solvents of varying polarity.

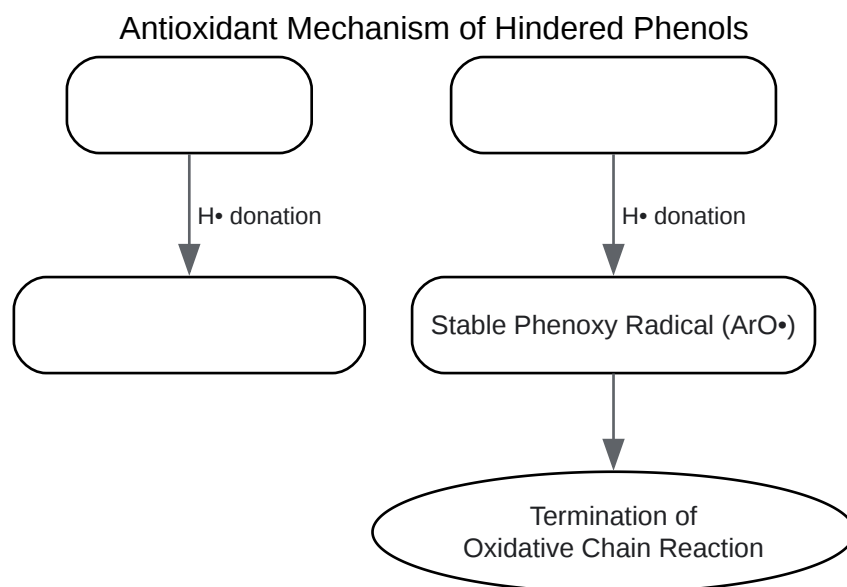
- Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).<sup>[9]</sup>
- Agitation: The mixture is vigorously shaken to facilitate dissolution.<sup>[9]</sup>
- Observation: The compound is classified as soluble if it completely dissolves, forming a homogeneous solution. If it does not dissolve, it is deemed insoluble. This process is repeated with various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to determine the solubility profile.<sup>[9][10]</sup>

## Biological Activity and Mechanism of Action

Hindered phenols, such as 4-sec-Butyl-2,6-di-tert-butylphenol, are primarily recognized for their antioxidant activity. This property is attributed to the steric hindrance provided by the bulky tert-butyl groups at the ortho positions to the hydroxyl group.

The principal antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates oxidative chain reactions.<sup>[4]</sup> The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.<sup>[4][11]</sup>

Signaling Pathway: Antioxidant Mechanism of Hindered Phenols



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Caption: Hydrogen atom donation by a hindered phenol to a free radical.

This guide provides a summary of the available physicochemical data and relevant experimental methodologies for 4-sec-Butyl-2,6-di-tert-butylphenol, offering valuable insights for researchers working with this class of compounds. Further experimental investigation is warranted to fully characterize **4-Benzhydryl-2,6-di-tert-butylphenol**.

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